![molecular formula C9H12O3S B3257503 2,3,4-Trimethylbenzenesulfonic acid CAS No. 28987-67-9](/img/structure/B3257503.png)
2,3,4-Trimethylbenzenesulfonic acid
Overview
Description
2,3,4-Trimethylbenzenesulfonic Acid (CAS# 28987-67-9) is a useful research chemical . It has a molecular weight of 200.25 and a molecular formula of C9H12O3S .
Synthesis Analysis
A preparation method of 2,3,4-Trimethylbenzenesulfonic acid involves taking pyrogallic acid as raw material, dimethyl suflfate as alkylating reagent, under NaOH exists, methylates by O-alkylation reaction .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethylbenzenesulfonic Acid can be represented by the Canonical SMILES: CC1=C(C(=C(C=C1)S(=O)(=O)O)C)C .Scientific Research Applications
Proton Conductivity Analysis
- Application : 2,4,5-Trimethylbenzenesulfonic acid dihydrate, a close analog, demonstrates significant relevance in proton conductivity studies. Detailed structural analysis through X-ray diffraction and vibrational spectroscopy has been conducted, revealing insights into the hydrogen bond network and proton/deuterium dynamics within the compound, impacting its proton conductivity properties (Pisareva et al., 2018).
Vapour-phase Polymerization
- Application : An iron(III) variant of 2,4,6-trimethylbenzenesulfonic acid has been employed as an oxidant in the vapour-phase polymerization of pyrrole and ethylenedioxythiophene. This process facilitates the creation of highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films, indicating a potential application in the field of conductive materials and polymer science (Subramanian et al., 2009).
Gas Separation Technology
- Application : A sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized from 2,4,6-trimethylbenzenesulfonic acid, has been explored for gas separation applications. This material exhibits unique properties, such as lower gas permeabilities and enhanced CO2/CH4 selectivity, crucial for natural gas processing and environmental applications (Abdulhamid et al., 2021).
Catalytic Applications
- Application : K salts of sulfonic acids, including 2,4,6-trimethylbenzenesulfonate, have shown efficacy as cocatalysts in Ru-catalyzed C–H arylation. This method has been applied in the synthesis of Candesartan Cilexetil, a pharmaceutical, demonstrating the compound's role in facilitating efficient and precise chemical reactions (Seki, 2014).
properties
IUPAC Name |
2,3,4-trimethylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-5-9(13(10,11)12)8(3)7(6)2/h4-5H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJVIJQATFJERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylbenzenesulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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